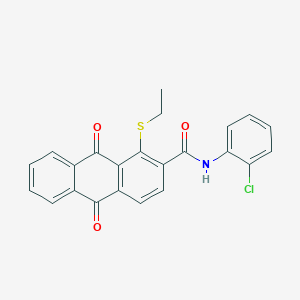![molecular formula C16H15N3O6 B15006556 N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide: is an organic compound with the molecular formula C16H15N3O6 It is characterized by the presence of a benzamide group substituted with a 2,4-dinitrobenzene ring and a 4-methylphenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products:
Reduction: 2,4-diaminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 2-(4-methylphenoxy)ethylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving amide bonds. It may also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide bond can be hydrolyzed by enzymes such as amidases. The compound may also interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Comparación Con Compuestos Similares
N-[2-(4-methylphenoxy)ethyl]benzamide: Lacks the nitro groups, making it less reactive in redox reactions.
2,4-dinitrobenzamide: Lacks the 4-methylphenoxyethyl group, resulting in different chemical and biological properties.
N-[2-(4-chlorophenoxy)ethyl]-2,4-dinitrobenzamide: Similar structure but with a chlorine substituent, which can alter its reactivity and interactions.
Uniqueness: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is unique due to the combination of the 4-methylphenoxyethyl group and the 2,4-dinitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H15N3O6 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C16H15N3O6/c1-11-2-5-13(6-3-11)25-9-8-17-16(20)14-7-4-12(18(21)22)10-15(14)19(23)24/h2-7,10H,8-9H2,1H3,(H,17,20) |
Clave InChI |
SYTFMQWENMLPIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
![methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15006481.png)
![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
